molecular formula C11H17NO B1242481 DL-Methylephedrine saccharinate

DL-Methylephedrine saccharinate

Cat. No. B1242481
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-UMJHXOGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Methylephedrine saccharinate is a natural product found in Ephedra, Ephedra equisetina, and other organisms with data available.

Scientific Research Applications

1. Effects on the Central Nervous System

DL-Methylephedrine is a derivative of ephedrine and is considered to have the characteristics of a central nervous system stimulant. A study using positron emission tomography (PET) with [18F]FE-PE2I evaluated the dopamine transporter (DAT) occupancy by a single oral administration of DL-methylephedrine. The study found no significant difference in DAT occupancy between DL-methylephedrine and placebo, suggesting that its central excitatory effect mediated by DAT inhibition is not observed at the daily dose of DL-methylephedrine (Nogami et al., 2022).

2. Impact on Cognitive Related Synaptic Plasticity

Methylephedrine, a component of DL-Methylephedrine saccharinate, has been shown to modulate synaptic plasticity in the lateral perforant path. A study investigating its effect on hippocampal long-term potentiation (LTP) in rats found that methylephedrine enhanced the development of amplitude LTP in hippocampal dentate granule cells. This suggests a potential mechanism for methylephedrine's impact on cognitive functions related to the hippocampus (Peng, Ningxia, & Yin-chuan, 2008).

3. Vascular Pharmacology

A study on phenylpropanolamine, a related compound to DL-Methylephedrine, found that it constricts blood vessels by preferentially activating α2-adrenoceptors. This suggests that DL-Methylephedrine could have similar vascular effects, potentially contributing to its therapeutic activity in nasal decongestion (Flavahan, 2005).

4. Drug Formulation and Solubility

Saccharinates, including this compound, are used in drug formulations for improved solubility and bioavailability. A study on saccharin salts of active pharmaceutical ingredients (APIs) highlighted the use of saccharin for salt formation with APIs, including ephedrine derivatives, enhancing their water solubility and moderate pH, which can be advantageous in the pharmaceutical industry (Banerjee et al., 2005).

properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-2-(dimethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9?,11-/m0/s1

InChI Key

FMCGSUUBYTWNDP-UMJHXOGRSA-N

Isomeric SMILES

CC([C@@H](C1=CC=CC=C1)O)N(C)C

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C

synonyms

methylephedrine
methylpseudoephedrine
N-methylephedrine
N-methylephedrine hydrochloride, (R*,R*)-(+-)-isomer
N-methylephedrine hydrochloride, (R*,S*)-(+-)-isomer
N-methylephedrine hydrochloride, (R*,S*)-isomer
N-methylephedrine hydrochloride, (R-(R*,S*))-isomer
N-methylephedrine hydrochloride, (S-(R*,R*))-isomer
N-methylephedrine, (R*,R*)-isomer
N-methylephedrine, (R*,S*)-(+-)-isomer
N-methylephedrine, (R*,S*)-isomer
N-methylephedrine, (R-(R*,S*))-isomer
N-methylephedrine, (S-(R*,R*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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